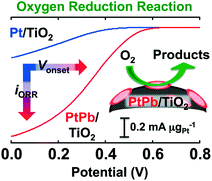Long-term, stable, and improved oxygen-reduction performance of titania-supported PtPb nanoparticles†
Catalysis Science & Technology Pub Date: 2014-02-10 DOI: 10.1039/C3CY01112G
Abstract
The long-term, stable, and improved electrocatalytic performance towards the oxygen reduction reaction (ORR) has been achieved by anatase-type titania (TiO2)-supported PtPb nanoparticles (NPs). Organometallic precursors, H2PtCl6·6H2O and Pb(CH3COO)2 were co-reduced using sodium borohydride at ambient temperature to precipitate the PtPb NPs (NiAs-type structure, P63/mmc, a = 0.4259 nm; c = 0.5267 nm, average particle size: 3 nm) over the TiO2 support (PtPb/TiO2). PtPb/TiO2 showed substantial electrocatalytic activity towards ORR both in terms of the onset potential and the mass activity compared to TiO2-supported Pt NPs (Pt/TiO2). The onset potential of PtPb/TiO2 was shifted to a higher electric potential by 180 mV compared to Pt/TiO2. Also, PtPb/TiO2 showed a seven-times higher ORR mass activity than Pt/TiO2. Neither the onset potential nor the mass activity of PtPb/TiO2 was altered after ORR cycles, whereas those of commercially available Vulcan carbon-supported Pt NPs (Pt/VC; Pt loading: 20 wt%) were largely altered. The PtPb NPs were not agglomerated over the TiO2 support even after repeated cycles under the electric potential condition, as the result of the strong interactions between the PtPb NPs and the TiO2 support, but the Pt NPs were significantly agglomerated over the TiO2- and the Vulcan carbon-supports due to the weak interactions between the Pt NPs and the supports. PtPb/TiO2 can be a practical cathode material for direct fuel cells in terms of its long-term stability and enhanced catalytic performance.


Recommended Literature
- [1] Recent progress in the electron paramagnetic resonance study of polymers
- [2] Rice husk-derived nano-SiO2 assembled on reduced graphene oxide distributed on conductive flexible polyaniline frameworks towards high-performance lithium-ion batteries
- [3] Cellulose modification by polymer grafting: a review
- [4] Back cover
- [5] A novel side electrode configuration integrated in fused silica microsystems for synchronous optical and electrical spectroscopy†
- [6] Enzyme mimicking inorganic hybrid Ni@MnO2 for colorimetric detection of uric acid in serum samples†
- [7] Hybrid luminescent porous silicon for efficient drug loading and release†
- [8] Preparation, performance and mechanism of metal oxide modified catalytic ceramic membranes for wastewater treatment†
- [9] The role of hydroxygeraniol and hydroxynerol in the biosynthesis of loganin and indole alkaloids
- [10] 18. Organoboron halides. Part VI. Hydroboration of 3,3,3-trifluoropropene

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 1644-82-2
-
CAS no.: 189337-28-8
-
CAS no.: 147253-67-6









